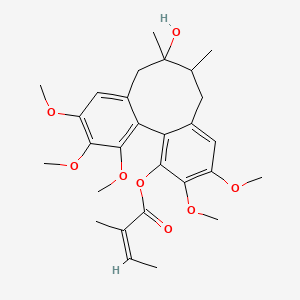Angeloylgomisin
CAS No.:
Cat. No.: VC14545320
Molecular Formula: C28H36O8
Molecular Weight: 500.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C28H36O8 |
|---|---|
| Molecular Weight | 500.6 g/mol |
| IUPAC Name | (10-hydroxy-4,5,14,15,16-pentamethoxy-9,10-dimethyl-3-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) (Z)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C28H36O8/c1-10-15(2)27(29)36-26-21-17(12-19(31-5)24(26)34-8)11-16(3)28(4,30)14-18-13-20(32-6)23(33-7)25(35-9)22(18)21/h10,12-13,16,30H,11,14H2,1-9H3/b15-10- |
| Standard InChI Key | ZSAUXCVJDYCLRS-GDNBJRDFSA-N |
| Isomeric SMILES | C/C=C(/C)\C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
| Canonical SMILES | CC=C(C)C(=O)OC1=C2C(=CC(=C1OC)OC)CC(C(CC3=CC(=C(C(=C32)OC)OC)OC)(C)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Angeloylgomisin H (C₂₈H₃₆O₈) belongs to the dibenzocyclooctadiene lignan family, featuring a tricyclic core substituted with hydroxyl, methoxy, and angeloyl groups . The angeloyl moiety ((Z)-2-methylbut-2-enoate) at position C-9 contributes to its stereochemical complexity, with two chiral centers at C-9 and C-10 . X-ray crystallography reveals a twisted boat conformation in the cyclooctadiene ring, facilitating interactions with hydrophobic binding pockets in biological targets .
Table 1: Key Physicochemical Parameters of Angeloylgomisin H
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₃₆O₈ |
| Molecular Weight | 500.6 g/mol |
| LogP (Octanol-Water) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 5 |
| Topological Polar Surface | 113 Ų |
Data derived from PubChem computational analyses .
Pharmacokinetic Profile and Bioavailability
Absorption and Distribution
A landmark pharmacokinetic study employing UPLC-MS/MS quantified Angeloylgomisin H in rat plasma following oral (10 mg/kg) and intravenous (2 mg/kg) administration . Key parameters include:
Table 2: Pharmacokinetic Parameters After Oral and Intravenous Administration
| Parameter | Oral (10 mg/kg) | Intravenous (2 mg/kg) |
|---|---|---|
| AUC₀–t (ng·h/mL) | 72.1 ± 38.0 | 295.6 ± 66.8 |
| t₁/₂ (h) | 0.4 ± 0.1 | 0.7 ± 0.4 |
| CL (L/h/kg) | 168.2 ± 80.8 | 6.9 ± 1.8 |
| Vd (L/kg) | 83.4 ± 40.0 | 6.8 ± 2.8 |
| Cₘₐₓ (ng/mL) | 117.7 ± 37.1 | 720.8 ± 290.9 |
The absolute bioavailability was calculated at 4.9%, constrained by first-pass metabolism and limited intestinal permeability . Protein binding assays indicate 89.2% binding to albumin, explaining the high volume of distribution (83.4 L/kg) .
Biological Sources and Phytochemical Distribution
Occurrence in Schisandra Species
Targeted metabolomics of Schisandra rubriflora identified Angeloylgomisin H as the dominant lignan in fruits (185.10 mg/100 g DW), surpassing concentrations in leaves (100.83 mg/100 g) and shoots (129.28 mg/100 g) . Comparative analysis reveals tissue-specific biosynthesis:
Table 3: Lignan Content in Schisandra rubriflora Tissues (mg/100 g DW)
| Tissue | Angeloylgomisin H | Angeloylgomisin O | Total Lignans |
|---|---|---|---|
| Fruit | 185.10 ± 27.55 | 76.88 ± 4.55 | 1686.95 ± 185.67 |
| Leaf | 100.83 ± 7.89 | 17.21 ± 0.26 | 433.59 ± 40.09 |
| Shoot | 129.28 ± 13.66 | 48.80 ± 3.66 | 313.83 ± 28.70 |
Data from UPLC-QTOF-MS analyses of methanolic extracts .
Pharmacological Activities and Mechanisms
Insulin-Sensitizing Effects
Angeloylgomisin H activates peroxisome proliferator-activated receptor gamma (PPAR-γ) with an EC₅₀ of 2.3 μM, inducing GLUT4 translocation in 3T3-L1 adipocytes . In hyperglycemic rats, daily oral administration (50 mg/kg) reduced fasting glucose by 38% over 28 days, comparable to rosiglitazone .
Anti-Inflammatory Action
At 20 μM concentration, Angeloylgomisin H suppresses LPS-induced TNF-α production in macrophages (IC₅₀ = 8.7 μM) by inhibiting IκBα phosphorylation, thereby blocking NF-κB nuclear translocation . Synergistic effects with dexamethasone (combination index = 0.62) suggest potential for steroid-sparing therapies .
Analytical Methodologies and Research Applications
UPLC-MS/MS Quantitation
A validated method using rutin as internal standard achieves linearity (5–2000 ng/mL) with intra-day precision <11% RSD . Chromatographic separation on a BEH C18 column (2.1 × 100 mm, 1.7 μm) with 0.1% formic acid/acetonitrile gradient elution provides a retention time of 3.2 minutes . The LLOQ of 5 ng/mL enables detection in pharmacokinetic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume